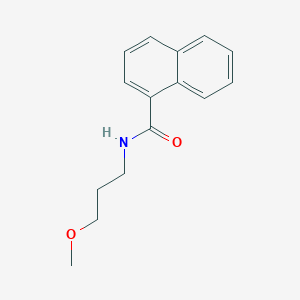
N-(3-methoxypropyl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)naphthalene-1-carboxamide, also known as MPNC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)naphthalene-1-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-methoxypropyl)naphthalene-1-carboxamide has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)naphthalene-1-carboxamide has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be non-toxic to human red blood cells and has no adverse effects on liver or kidney function. Additionally, N-(3-methoxypropyl)naphthalene-1-carboxamide has been shown to have low skin irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxypropyl)naphthalene-1-carboxamide is its versatility in various fields of research. Its low toxicity profile also makes it a promising candidate for further investigation. However, one limitation is its relatively low yield in the synthesis process.
Direcciones Futuras
There are several future directions for the research of N-(3-methoxypropyl)naphthalene-1-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent. In material science, N-(3-methoxypropyl)naphthalene-1-carboxamide could be studied further for its potential applications in the synthesis of liquid crystals and other functional materials. In organic electronics, further investigation could be conducted to determine its potential as a dopant for organic semiconductors. Additionally, further studies could be conducted to optimize the synthesis method and increase the yield of N-(3-methoxypropyl)naphthalene-1-carboxamide.
In conclusion, N-(3-methoxypropyl)naphthalene-1-carboxamide is a promising compound with potential applications in various fields. Its low toxicity profile and versatility make it a promising candidate for further investigation. Further research could lead to the development of novel therapies and materials.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)naphthalene-1-carboxamide involves the reaction of 1-naphthoic acid with 3-methoxypropylamine. The resulting product is then purified through recrystallization. The yield of N-(3-methoxypropyl)naphthalene-1-carboxamide is typically around 50%.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)naphthalene-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(3-methoxypropyl)naphthalene-1-carboxamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(3-methoxypropyl)naphthalene-1-carboxamide has been used as a building block for the synthesis of liquid crystals and other functional materials. In organic electronics, N-(3-methoxypropyl)naphthalene-1-carboxamide has been studied as a potential dopant for organic semiconductors.
Propiedades
Nombre del producto |
N-(3-methoxypropyl)naphthalene-1-carboxamide |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-18-11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,16,17) |
Clave InChI |
ZWLQWUOTGFXRHR-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
COCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)

![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)

![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)